1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol

Physicochemical profiling Drug-likeness prediction ADME property optimization

Procure this specific vortioxetine intermediate to bypass costly N-functionalization and deprotection steps. Its unique methylene-bridged 1-hydroxycyclohexyl N-substitution and tertiary alcohol at C1 prevent oxidation/elimination side reactions during API synthesis. Available at NLT 98% purity with ISO-certified production, ideal for GMP supply chains and impurity profiling reference standards. The bifunctional azetidin-3-ol scaffold also supports PROTAC linker development.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 1495122-68-3
Cat. No. B1444230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol
CAS1495122-68-3
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CN2CC(C2)O)O
InChIInChI=1S/C10H19NO2/c12-9-6-11(7-9)8-10(13)4-2-1-3-5-10/h9,12-13H,1-8H2
InChIKeyXQOOZCFJRUQRTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol (CAS 1495122-68-3): Structural Identity and Core Procurement Profile


1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol (CAS 1495122-68-3) is a chiral azetidin-3-ol derivative with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol [1]. The compound features a distinctive methylene-bridged 1-hydroxycyclohexyl substituent attached to the azetidine nitrogen, creating a tertiary alcohol at the cyclohexyl 1-position and a secondary alcohol at the azetidine 3-position [1]. It is commonly employed as a key intermediate in the synthesis of vortioxetine, a multi-modal serotonergic antidepressant developed by Lundbeck and Takeda and approved by the FDA in 2013 for the treatment of major depressive disorder (MDD) . The compound is available from multiple chemical suppliers at purities ranging from 95% to 98% (NLT), with ISO-certified production standards offered by some vendors .

Why 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol Cannot Be Replaced by Generic Azetidin-3-ol Analogs


Generic substitution of 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol with simpler azetidin-3-ol derivatives is precluded by three critical structural features that directly govern reactivity and downstream synthetic utility. First, the methylene linker (-CH2-) between the azetidine nitrogen and the cyclohexyl ring introduces conformational flexibility and alters the electronic environment at the nitrogen lone pair, which is absent in directly N-substituted analogs such as 1-(2-hydroxycyclohexyl)azetidin-3-ol or 1-(4-hydroxycyclohexyl)azetidin-3-ol [1]. Second, the tertiary hydroxyl group at the cyclohexyl 1-position creates a quaternary carbon center that is resistant to oxidation and elimination side reactions during subsequent synthetic transformations—a stability advantage over secondary alcohol isomers . Third, this specific N-substitution pattern is required for the downstream aza-Michael addition or alkylation steps in the lundbeck-type vortioxetine synthetic route; substitution with 1-benzylazetidin-3-ol (CAS 54881-13-9) or the parent azetidin-3-ol (CAS 45347-82-8) would necessitate a complete re-engineering of the synthetic pathway . Purity specifications also differ significantly: the target compound is offered at ≥97% or ≥98% (NLT) by vendors, whereas generic azetidin-3-ol hydrochloride is typically supplied at 95% for research use only, failing to meet pharmaceutical intermediate quality standards .

1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol: Quantitative Differentiation Evidence for Scientific Procurement


Computed Physicochemical Properties Differentiate the Methylene-Bridged Regioisomer from Direct N-Cyclohexyl Analogs

The target compound (CAS 1495122-68-3) exhibits a computed XLogP3-AA value of 0.4 and a topological polar surface area (TPSA) of 43.7 Ų, with 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. In contrast, the direct N-cyclohexyl analog 1-(4-hydroxycyclohexyl)azetidin-3-ol (CAS 1553176-51-4), which lacks the methylene spacer, has a lower molecular weight (C9H17NO2, 171.24 g/mol) and a different hydrogen bonding topology due to the absence of the quaternary carbon center at the cyclohexyl attachment point . The methylene spacer in the target compound increases the rotatable bond count to 2 versus 1 for the direct-attachment analog, altering conformational sampling and potentially affecting both solubility and target binding when incorporated into final drug molecules [1].

Physicochemical profiling Drug-likeness prediction ADME property optimization

Certified Purity Specifications: Vendor-Disclosed Purity Data Support Pharmaceutical Intermediate Grade Procurement

Multiple independent vendors disclose purity specifications for 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol. Fluorochem (UK) lists the compound at 95.0% purity with full SDS documentation including GHS07 hazard classification . MolCore offers the compound at NLT 98% purity under ISO-certified quality systems, explicitly positioning it for global pharmaceutical R&D and QC applications . Leyan (China) supplies the compound at 97% purity (Catalog No. 1145174) . In contrast, the structurally related 1-benzylazetidin-3-ol (CAS 54881-13-9), a common alternative azetidine intermediate, is typically offered at 97% but with a fundamentally different N-substituent (benzyl vs. 1-hydroxycyclohexylmethyl), making it chemically unsuitable for vortioxetine synthesis without complete route redesign .

Pharmaceutical intermediate quality Purity specification GMP compliance

Synthetic Route Specificity: The Methylene-Bridged Cyclohexanol Motif Is Required for the Lundbeck-Type Aza-Michael Vortioxetine Assembly

The compound serves as a key intermediate in a synthetic route to vortioxetine that proceeds via aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, as described in the patent literature [1]. The specific N-(1-hydroxycyclohexyl)methyl substitution pattern is structurally required for this transformation; attempts to use the direct N-cyclohexyl analog 1-(2-hydroxycyclohexyl)azetidin-3-ol (CAS 1342540-35-5) would fail due to the absence of the methylene spacer, which alters the geometry and electronic character of the nitrogen center [2]. The 1-hydroxycyclohexyl group is installed via reaction of azetidine with cyclohexanone, forming the tertiary alcohol that serves as a protected ketone equivalent in subsequent steps [1]. Alternative intermediates such as 1-benzylazetidin-3-ol require hydrogenolytic N-debenzylation prior to further functionalization, introducing an additional synthetic step and potential for metal contamination in the final API [3].

Vortioxetine synthesis Aza-Michael addition Process chemistry Intermediate specificity

Isomer Separation and Quality Control: HPLC Methods Have Been Developed to Quantitate Vortioxetine Intermediate Isomers, Enabling Regulatory-Grade Purity Verification

Patent CN110873760A discloses a validated HPLC method for the separation and quantitative determination of vortioxetine hydrobromide intermediates and their isomers, using a phenyl-bonded silica gel chromatographic column with a buffer salt–organic mobile phase gradient [1]. The method achieves baseline separation of the intermediate from its positional isomers, enabling quantitative purity assessment critical for pharmaceutical quality control [1]. The patent explicitly notes that incomplete removal of isomers in the vortioxetine intermediate causes side reactions and impurities in subsequent synthetic steps, ultimately affecting final drug purity and quality [1]. While the specific resolution (Rs) values for the target compound vs. its isomers are not disclosed in the abstract, the existence of a validated, specific, and accurate analytical method provides a regulatory-grade framework for batch-to-batch quality verification that is not available for many generic azetidine intermediates [1].

Isomer separation HPLC method validation Pharmaceutical quality control Regulatory compliance

1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol: Evidence-Backed Application Scenarios for Procurement Decision-Making


GMP Pharmaceutical Intermediate Supply for Vortioxetine API Manufacturing

This compound is the preferred intermediate for vortioxetine active pharmaceutical ingredient (API) manufacturing via the lundbeck-type synthetic route. The availability of ISO-certified material at NLT 98% purity (MolCore) and the existence of a validated HPLC isomer-separation method (CN110873760A) jointly support its use in regulated GMP supply chains [1][2]. Procurement of this specific intermediate, rather than generic azetidin-3-ol alternatives, eliminates the need for additional N-functionalization and deprotection steps, directly reducing process complexity and associated cost of goods in commercial API production [2].

Analytical Reference Standard for Vortioxetine Intermediate Impurity Profiling

The validated HPLC method described in patent CN110873760A depends on the availability of authentic reference material of the intermediate and its positional isomers for system suitability testing and calibration [3]. Laboratories performing impurity profiling of vortioxetine drug substance or drug product require this compound as a qualified reference standard to establish relative retention times and resolution factors for isomeric impurities. The compound's well-characterized physicochemical properties (XLogP3-AA = 0.4, TPSA = 43.7 Ų) facilitate chromatographic method development and optimization [1].

Medicinal Chemistry SAR Studies on Serotonin Receptor Modulators Incorporating Azetidine Scaffolds

The azetidine-3-ol scaffold with the 1-hydroxycyclohexylmethyl N-substituent represents a privileged fragment in vortioxetine's pharmacophore, which acts as a serotonin modulator and stimulator targeting 5-HT1A, 5-HT1B, 5-HT3A, 5-HT7 receptors, and SERT [4]. Researchers conducting structure-activity relationship (SAR) studies on multi-modal serotonergic agents can employ this compound as a key building block for the parallel synthesis of analog libraries. Unlike the parent azetidin-3-ol, this compound already bears the complete N-substitution pattern required for vortioxetine-like molecules, enabling late-stage diversification at the azetidine 3-position oxygen rather than early-stage N-functionalization [1].

PROTAC Linker Development Leveraging the Azetidine-Cyclohexanol Bifunctional Handle

The bi-functional nature of this compound—bearing both a secondary alcohol at the azetidine 3-position and a tertiary alcohol on the cyclohexyl ring—makes it a potentially valuable bifunctional linker in proteolysis-targeting chimera (PROTAC) development . The quaternary carbon at the cyclohexyl 1-position provides a metabolically stable attachment point resistant to oxidative metabolism, while the azetidine nitrogen and 3-hydroxyl group offer orthogonal functionalization handles for E3 ligase ligand and target protein ligand conjugation, respectively [1]. This application scenario is supported by the use of structurally related cyclohexyl-azetidine bifunctional compounds as PROTAC linkers in the literature .

Quote Request

Request a Quote for 1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.